Lsd1-IN-27

LSD1 inhibition epigenetics medicinal chemistry

Lsd1-IN-27 (also designated Compound 5ac) is a synthetic acridine-based small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a FAD-dependent histone demethylase critically implicated in oncogenic transcriptional regulation and tumor immune evasion. The compound demonstrates nanomolar inhibitory potency against LSD1 (IC50 = 13 nM).

Molecular Formula C24H25N3
Molecular Weight 355.5 g/mol
Cat. No. B12378918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-27
Molecular FormulaC24H25N3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(C(=C(C=C3)C)C)N=C2C=C1)NC4=CC=C(C=C4)N(C)C
InChIInChI=1S/C24H25N3/c1-15-6-13-22-21(14-15)24(20-12-7-16(2)17(3)23(20)26-22)25-18-8-10-19(11-9-18)27(4)5/h6-14H,1-5H3,(H,25,26)
InChIKeyCOFJGRODNLNWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lsd1-IN-27: A Potent Acridine-Based LSD1/KDM1A Inhibitor with Validated Immune-Enhancing Activity in Gastric Cancer Models


Lsd1-IN-27 (also designated Compound 5ac) is a synthetic acridine-based small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a FAD-dependent histone demethylase critically implicated in oncogenic transcriptional regulation and tumor immune evasion [1]. The compound demonstrates nanomolar inhibitory potency against LSD1 (IC50 = 13 nM) [1]. Structurally optimized from the lead compound DXJ-1 (also referred to as 6x) [1], Lsd1-IN-27 bears the molecular formula C24H25N3 and a molecular weight of 355.48 g/mol . In addition to its enzymatic inhibition, this compound has been characterized for its capacity to suppress gastric cancer cell stemness and migration, reduce PD-L1 expression, and potentiate T-cell-mediated immune responses in preclinical models [1].

Why Lsd1-IN-27 Cannot Be Interchanged with Other In-Class LSD1 Inhibitors for Gastric Cancer Immuno-Oncology Studies


LSD1 inhibitors exhibit substantial structural diversity and mechanism-dependent functional divergence that precludes generic substitution. Tranylcypromine-based irreversible inhibitors (e.g., ORY-1001, GSK2879552) covalently modify the FAD cofactor and produce distinct transcriptional and toxicity profiles compared with reversible scaffolds [1]. Even within the acridine-based reversible inhibitor class, potency varies markedly: the lead compound DXJ-1 (6x) displays an IC50 of 73 nM, whereas Lsd1-IN-27 achieves a 4.6-fold enhancement in biochemical potency (IC50 = 13 nM) through specific structural modifications [2]. Substituting Lsd1-IN-27 with a lower-potency acridine analog or a mechanistically distinct LSD1 inhibitor would compromise experimental reproducibility and confound interpretation of LSD1-dependent phenotypes, particularly in assays evaluating PD-L1 modulation and T-cell-mediated tumor killing [2]. Furthermore, Lsd1-IN-27 demonstrates oral bioavailability , a property not uniformly shared across all LSD1 inhibitors, which directly impacts in vivo experimental design and dosing feasibility.

Lsd1-IN-27: Quantified Differential Performance Data Versus Key Comparators


Biochemical Potency Advantage: 4.6-Fold Enhanced LSD1 Inhibition Relative to Lead Compound DXJ-1

Lsd1-IN-27 (Compound 5ac) demonstrates a 4.6-fold improvement in biochemical inhibitory potency against LSD1 compared with the lead acridine-based inhibitor DXJ-1 (also designated 6x) from which it was structurally derived [1]. This quantitative enhancement was achieved through systematic structure-activity relationship (SAR) optimization of the acridine scaffold [1].

LSD1 inhibition epigenetics medicinal chemistry

In Vivo Antitumor Efficacy: Validated Tumor Growth Suppression in Syngeneic Mouse Xenograft Model

Lsd1-IN-27 (Compound 5ac) demonstrates statistically significant suppression of tumor growth in a 615-strain mouse xenograft model bearing gastric cancer cells [1]. This in vivo efficacy validates the translational relevance of its biochemical and cellular activities.

in vivo pharmacology tumor xenograft gastric cancer

Cellular Phenotypic Activity: Reduction of PD-L1 Expression and Enhanced T-Cell Sensitivity in Gastric Cancer Cells

In BGC-823 human gastric cancer cells, treatment with Lsd1-IN-27 (Compound 5ac) reduces PD-L1 protein expression and renders tumor cells more sensitive to T-cell-mediated killing [1]. This dual functional activity—epigenetic suppression of an immune checkpoint ligand coupled with enhanced immune effector cell cytotoxicity—has been specifically validated for this compound [1].

cancer immunotherapy PD-L1 regulation T-cell killing

In Vitro Solubility: DMSO Solubility Suitable for Cellular Assay Formulation

Lsd1-IN-27 demonstrates solubility in DMSO at 100 mg/mL (approximately 281 mM) with ultrasonic assistance [1]. This solubility profile supports the preparation of concentrated stock solutions for dilution into aqueous assay buffers, a practical consideration for reproducible cellular experimentation.

compound handling in vitro assays solubility

Lsd1-IN-27: Recommended Preclinical Research Applications Based on Validated Activity Profiles


Gastric Cancer Stemness and Metastasis Mechanistic Studies

Based on demonstrated suppression of gastric cancer cell stemness and migration in BGC-823 and MFC cell lines [1], Lsd1-IN-27 is appropriate for in vitro studies interrogating LSD1-dependent regulation of epithelial-mesenchymal transition (EMT), cancer stem cell (CSC) markers, and metastatic potential in gastric adenocarcinoma models. Researchers should consider including DXJ-1 (IC50 = 73 nM) as a comparative control to validate the potency advantage.

PD-L1-Mediated Tumor Immune Evasion and T-Cell Checkpoint Modulation Research

Given its validated ability to reduce PD-L1 expression and enhance T-cell sensitivity in gastric cancer cells [1], Lsd1-IN-27 serves as a chemical probe for investigating LSD1-dependent epigenetic regulation of immune checkpoint ligands. This compound is suitable for co-culture experiments assessing T-cell-mediated cytotoxicity and combination studies with anti-PD-1/PD-L1 antibodies.

In Vivo Preclinical Efficacy Studies in Immunocompetent Gastric Cancer Models

Lsd1-IN-27 has demonstrated oral activity and tumor growth suppression in 615-strain mouse xenograft models [1]. These properties support its use in preclinical in vivo studies evaluating LSD1 inhibition as a monotherapy or in combination with immune checkpoint blockade. Researchers should note that pharmacokinetic parameters (e.g., Cmax, AUC, t½) for this specific compound are not yet publicly reported and may require independent determination for dose optimization.

Acridine-Based LSD1 Inhibitor SAR and Chemical Probe Development

Lsd1-IN-27 (Compound 5ac) represents an optimized acridine scaffold with a 4.6-fold potency gain over the parent compound DXJ-1 [1]. Medicinal chemistry and chemical biology groups can utilize Lsd1-IN-27 as a benchmark for further SAR exploration of the acridine chemotype, including modifications to improve selectivity, metabolic stability, or alternative pharmacokinetic properties.

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